(1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine (1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494505
InChI: InChI=1S/C9H9ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m0/s1
SMILES:
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol

(1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17494505

Molecular Formula: C9H9ClFN

Molecular Weight: 185.62 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine -

Specification

Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
IUPAC Name (1S)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C9H9ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m0/s1
Standard InChI Key NLJXBHXJWBMRSZ-QMMMGPOBSA-N
Isomeric SMILES C=C[C@@H](C1=C(C=CC=C1Cl)F)N
Canonical SMILES C=CC(C1=C(C=CC=C1Cl)F)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C9_9H9_9ClFN, with a molecular weight of 185.62 g/mol. Its IUPAC name, (1S)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine, reflects the presence of a chlorine atom at position 2 and a fluorine atom at position 6 on the phenyl ring, along with an (S)-configured prop-2-enylamine chain. The stereocenter at the C1 position dictates its enantiomeric identity, which is critical for interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9_9H9_9ClFN
Molecular Weight185.62 g/mol
IUPAC Name(1S)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine
SMILES NotationC=CC@@HN
InChIKeyNLJXBHXJWBMRSZ-MRVPVSSYSA-N

Stereochemical Considerations

The (1S) configuration confers distinct physicochemical properties compared to its (1R) enantiomer. Chiral resolution techniques, such as chromatography using chiral stationary phases or asymmetric synthesis, are essential for obtaining enantiomerically pure material. The spatial arrangement of substituents influences dipole moments, solubility, and receptor-binding affinities.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with 2-chloro-6-fluorobenzaldehyde and propenylamine derivatives. A nucleophilic addition reaction forms the C–N bond, followed by stereoselective reduction or catalysis to achieve the desired (S)-configuration.

Example Pathway:

  • Aldehyde Activation: 2-Chloro-6-fluorobenzaldehyde undergoes condensation with propenylamine in the presence of a Lewis acid (e.g., ZnCl2_2).

  • Asymmetric Catalysis: Chiral catalysts, such as Evans’ oxazaborolidine or Jacobsen’s thiourea, induce enantioselectivity, yielding the (S)-enantiomer with >90% ee.

  • Purification: Column chromatography or recrystallization removes byproducts.

Table 2: Representative Synthesis Conditions

ParameterCondition
Starting Materials2-Chloro-6-fluorobenzaldehyde, propenylamine
Catalyst(S)-BINAP-PdCl2_2
SolventTetrahydrofuran (THF)
Temperature25°C (room temperature)
Yield68–72%

Industrial-Scale Production

Continuous flow reactors enhance efficiency by maintaining precise temperature and pressure control. Advanced monitoring systems, such as in-line FTIR spectroscopy, ensure reaction consistency.

Chemical Reactivity and Stability

Functional Group Reactivity

  • Amine Group: Participates in acylation (e.g., with acetyl chloride) and Schiff base formation. Protonation in acidic media enhances water solubility.

  • Alkene: Undergoes electrophilic additions (e.g., bromination) or Diels-Alder reactions. Hydrogenation yields the saturated analogue.

  • Aromatic Ring: Electron-withdrawing Cl and F substituents direct electrophilic substitution to the para position relative to the amine.

Stability Profile

The compound is stable under inert atmospheres but prone to oxidation in air. Storage at –20°C in amber vials minimizes degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 6.95–7.25 (m, 3H, aromatic H)

    • δ 5.65–5.85 (m, 2H, CH2_2=CH–)

    • δ 4.10 (q, 1H, J = 6.5 Hz, CH–NH2_2)

    • δ 1.80 (s, 2H, NH2_2)

  • 13^{13}C NMR: δ 160.1 (C–F), 135.2 (C–Cl), 122.4 (CH2_2=CH–).

Chiral Analysis

Polarimetry ([α]D_D = +32.5° in methanol) and chiral HPLC (Chiralpak IC column) confirm enantiomeric excess ≥98%.

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